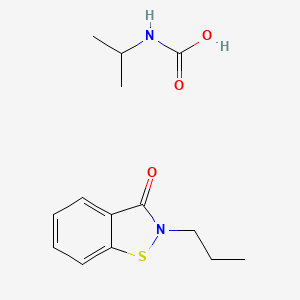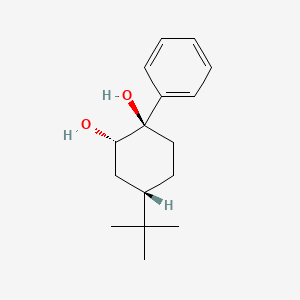
1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C17H28 It is a derivative of naphthalene, characterized by the presence of a hexyl group and a methyl group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene typically involves the hydrogenation of 1-hexyl-4-methylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the aromatic ring into a tetrahydro derivative, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products. The final product is purified using distillation or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2 is used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Hexyl-4-methylnaphthalene: A precursor in the synthesis of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene.
1-Hexyl-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group present in this compound.
1-Hexyl-4-methylbiphenyl: Contains a biphenyl structure instead of a naphthalene ring.
Uniqueness
This compound is unique due to the presence of both a hexyl and a methyl group on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61761-60-2 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-hexyl-4-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-4-5-6-9-15-13-12-14(2)16-10-7-8-11-17(15)16/h7-8,10-11,14-15H,3-6,9,12-13H2,1-2H3 |
InChI Key |
XCSDINDHUIGPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


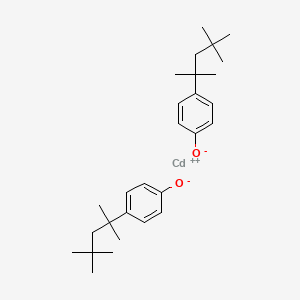


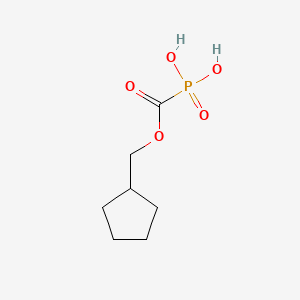

![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
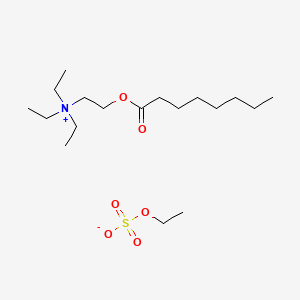
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)


